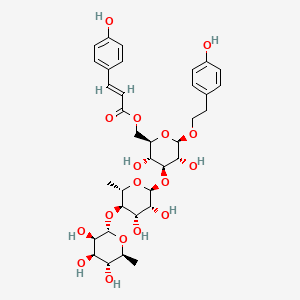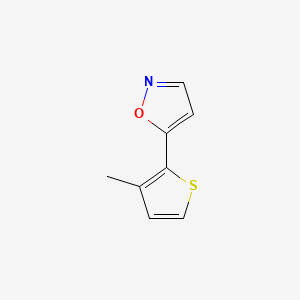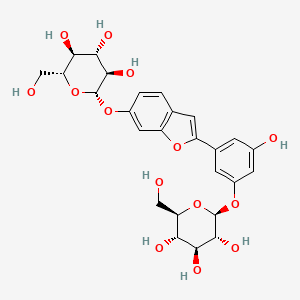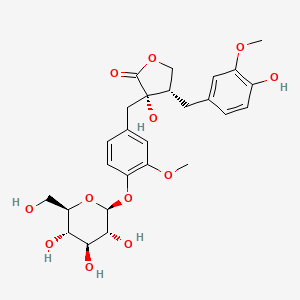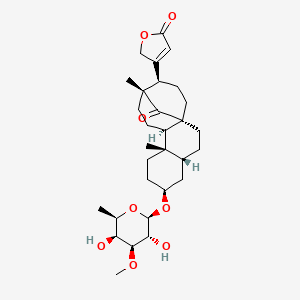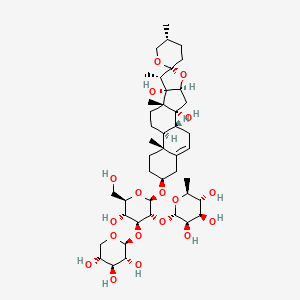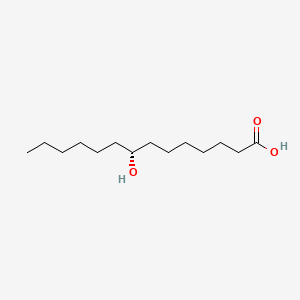
Staphyloferrin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Staphyloferrin B is a natural product found in Cupriavidus necator and Staphylococcus hyicus with data available.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
- SB is a citrate-based polycarboxylate siderophore used by Staphylococcus aureus for iron acquisition, crucial for its colonization and virulence in vertebrate hosts. The first chemical synthesis of SB provides insights into its structure and function, facilitating the study of its biological activities and the development of structural analogues (Madsen, Johnstone, & Nolan, 2015).
Characterization and Siderophore Activity
- Detailed chemical characterization of SB revealed its components, including l-2,3-diaminopropionic acid, citrate, ethylenediamine, and succinic semialdehyde. This analysis assists in understanding its siderophore activity, essential for iron transport in staphylococci (Drechsel et al., 2004).
Structural Insights into Enzymatic Function
- Investigations into the structural aspects of the enzymes involved in SB biosynthesis, such as SbnH, a decarboxylase, provide valuable insights into the molecular mechanisms underlying its production. Understanding these enzymes is crucial for comprehending SB's biosynthetic pathway (Tang et al., 2019).
Molecular Characterization of Biosynthesis
- The molecular characterization of the sbn gene cluster in S. aureus reveals the enzymes required for SB synthesis. This α-hydroxycarboxylate siderophore comprises several unique amino acids and acids, and understanding its biosynthetic pathway is key to grasping its role in iron acquisition (Cheung et al., 2009).
Role in Virulence and Iron Acquisition
- SB plays a significant role in the virulence of S. aureus. Studies show that specific transporters in S. aureus, like Hts, Sir, and Sst, utilize SB to capture iron from human transferrin, contributing to the pathogen's virulence and adaptability (Beasley et al., 2011).
Propiedades
Número CAS |
127689-48-9 |
|---|---|
Fórmula molecular |
C16H24N4O11 |
Peso molecular |
448.385 |
Nombre IUPAC |
2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C16H24N4O11/c17-8(13(25)26)7-20-12(24)6-16(31,15(29)30)5-11(23)19-4-3-18-10(22)2-1-9(21)14(27)28/h8,31H,1-7,17H2,(H,18,22)(H,19,23)(H,20,24)(H,25,26)(H,27,28)(H,29,30) |
Clave InChI |
SIAZVTIHOHTZDD-UHFFFAOYSA-N |
SMILES |
C(CC(=O)NCCNC(=O)CC(CC(=O)NCC(C(=O)O)N)(C(=O)O)O)C(=O)C(=O)O |
Sinónimos |
staphyloferrin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


